Bienvenue dans la boutique en ligne BenchChem!

2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one

Process Chemistry Pharmaceutical Intermediate Quality Palbociclib Synthesis

2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (CAS 1013916-37-4) is a chloropyridopyrimidinone belonging to the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold class. It serves as the penultimate key intermediate in the synthesis of Palbociclib, the first FDA-approved selective CDK4/6 inhibitor.

Molecular Formula C13H14ClN3O
Molecular Weight 263.72 g/mol
CAS No. 1013916-37-4
Cat. No. B1452265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
CAS1013916-37-4
Molecular FormulaC13H14ClN3O
Molecular Weight263.72 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(C2=NC(=NC=C12)Cl)C3CCCC3
InChIInChI=1S/C13H14ClN3O/c1-8-6-11(18)17(9-4-2-3-5-9)12-10(8)7-15-13(14)16-12/h6-7,9H,2-5H2,1H3
InChIKeyBSKNQSYIDZUXQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (CAS 1013916-37-4): Strategic Palbociclib Penultimate Intermediate for CDK4/6 Inhibitor Synthesis


2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (CAS 1013916-37-4) is a chloropyridopyrimidinone belonging to the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold class. It serves as the penultimate key intermediate in the synthesis of Palbociclib, the first FDA-approved selective CDK4/6 inhibitor . The compound incorporates three pharmacophorically critical structural features: a 2-chloro leaving group enabling subsequent amination, an 8-cyclopentyl substituent, and a C-5 methyl group that is established in the peer-reviewed literature as the decisive structural determinant conferring CDK4 selectivity over other cyclin-dependent kinases [1]. It is also formally designated as Palbociclib Impurity 48 and supplied as a characterized reference standard for ANDA regulatory submissions [2].

Why Palbociclib Intermediate CAS 1013916-37-4 Cannot Be Replaced by Generic 2-Chloro Pyrido[2,3-d]pyrimidin-7-one Analogs


Substituting 2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one with a closely related analog—such as the 6-bromo derivative (CAS 1016636-76-2) or a 2-chloro scaffold lacking the C-5 methyl group—introduces irreconcilable divergence in both synthetic trajectory and final API impurity profile. The absence of the C-5 methyl group abolishes CDK4 selectivity, as demonstrated by VanderWel et al. (2005), who established that this single methyl substituent is both necessary and sufficient to confer Cdk4 selectivity over Cdk2 and other tyrosine kinases [1]. The non-brominated 6-position defines this compound as the immediate precursor for 6-acetyl installation via Friedel-Crafts acylation; the 6-bromo analog instead routes through palladium-catalyzed Heck coupling, altering downstream step count, catalyst burden, and impurity genesis [2]. Furthermore, pharmacopeial impurity profiling requires this specific compound as Palbociclib Impurity 48 for validated HPLC method development; substitution with a structurally distinct intermediate invalidates the impurity reference standard used for ANDA regulatory compliance [3].

Quantitative Differentiation Evidence for 2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (CAS 1013916-37-4) vs. Closest Analogs


Achievable Purity: 99.50% (HPLC) via Optimized Three-Step Synthesis vs. Typical Commercial Purity of 95–98% for Structural Analogs

Lei and Jiang (2020) reported an optimized three-step synthesis of the target compound starting from 5-bromo-2,4-dichloropyrimidine via substitution, Heck reaction, and cyclization, achieving a product purity of 99.50% as determined by HPLC analysis and a total yield of 63.38% under optimized conditions [1]. This purity level surpasses the commercially typical specification of 95–98% reported for closely related palbociclib intermediates such as 6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (CAS 1016636-76-2), which is commonly listed at 97–98% minimum purity . Independent commercial specifications from Ruifu Chemical confirm that industrial-scale production of the target compound can maintain >99.0% purity (HPLC) with total impurities <1.00% and moisture <0.50% .

Process Chemistry Pharmaceutical Intermediate Quality Palbociclib Synthesis

Synthetic Efficiency: 63.38% Three-Step Total Yield vs. Multi-Step Patent Routes with Lower Reported Throughput

The three-step synthetic route optimized by Lei and Jiang (2020) delivers a total yield of 63.38% for the target compound, utilizing inexpensive starting materials (5-bromo-2,4-dichloropyrimidine, cyclopentylamine, crotonic acid) under mild conditions described as suitable for industrial scale-up [1]. In contrast, the original Pfizer patent WO2008/32157 reports a seven-step route to Palbociclib with this compound appearing as Precursor 2 at page column 26, implying more synthetic steps to reach the same intermediate . The Sun Pharma process (WO2016016769) also utilizes this compound as Formula II, employing a silyl-protected crotonic acid derivative, but the patent literature acknowledges challenges of low intermediate preparation yields and harsh organometallic reaction conditions in earlier routes [2]. The optimized three-step process avoids noble metal catalyst complexity in the final cyclization step, reducing both cost and environmental burden relative to palladium-intensive alternative routes to the 6-bromo congener [2].

Synthetic Route Optimization Palbociclib Process Development Green Chemistry

Unique Reactivity Vector: 2-Chloro Leaving Group Enables Direct 6-Acetyl Introduction vs. 6-Bromo Analog Requiring Heck Coupling

The target compound lacks substitution at the 6-position of the pyrido[2,3-d]pyrimidin-7-one core, designating it as the direct substrate for 6-acetyl group installation via Friedel-Crafts acylation with acetyl chloride. This is evidenced in CN104892604A Embodiment 1, where 13.2 g of the compound is reacted with 6.2 g acetyl chloride in chloroform using anhydrous AlCl₃ at 0–60°C to yield the 6-acetyl intermediate [1]. By contrast, the 6-bromo analog (CAS 1016636-76-2, molecular weight 342.62 vs. 263.72 for target) requires a fundamentally different transformation—palladium-catalyzed Heck or cross-coupling—to functionalize the 6-position, introducing higher molecular complexity, catalyst cost, and metal impurity risk [2]. The target compound's lower molecular weight (263.72 g/mol) also translates to a higher molar efficiency in subsequent transformations: 1.30× more moles per unit mass compared to the 6-bromo congener, directly reducing the mass of intermediate required per batch of final API .

Friedel-Crafts Acylation Intermediate Divergence Palbociclib Route Selection

Regulatory Identity: Palbociclib Impurity 48 Reference Standard with Validated Characterization for ANDA Compliance

The target compound is formally catalogued as Palbociclib Impurity 48 and is supplied as a fully characterized reference standard with detailed analytical data packages (¹H NMR, MS, HPLC purity) compliant with regulatory guidelines for Abbreviated New Drug Application (ANDA) submissions [1]. This designation is pharmacopeially significant because it enables generic manufacturers to use this compound as a qualified impurity marker during analytical method development, method validation (AMV), and quality control (QC) release testing of Palbociclib API and finished dosage forms [2]. The compound's characterization data conforms to ISO 17034 reference material producer standards, providing traceability for USP or EP pharmacopeial monograph adaptation [3]. Generic intermediates that are not catalogued as named impurities lack this defined regulatory identity, requiring additional structural elucidation and qualification studies before they can serve as reference markers in ANDA filings.

Pharmaceutical Impurity Profiling ANDA Regulatory Submission Reference Standard Characterization

C-5 Methyl Substituent as CDK4 Selectivity Determinant: Structural Basis Supported by Peer-Reviewed Medicinal Chemistry

VanderWel et al. (2005, J. Med. Chem.) demonstrated through systematic structure-activity relationship (SAR) studies that the introduction of a methyl substituent at the C-5 position of the pyrido[2,3-d]pyrimidin-7-one template is sufficient to confer excellent selectivity for Cdk4 versus other Cdks (Cdk2, Cdk1) and representative tyrosine kinases [1]. The most potent Cdk4 inhibitors reported in that study achieved IC₅₀ = 0.004 μM ([ATP] = 25 μM), and X-ray crystallography confirmed occupancy of the ATP binding site [1]. Although the 2-chloro substituent in the target compound would be expected to reduce kinase potency relative to the 2-aminopyridine-substituted analogs (Palbociclib IC₅₀: Cdk4 = 11 nM, Cdk6 = 16 nM ), the C-5 methyl group remains structurally intact and pharmacophorically essential. Compounds lacking the C-5 methyl group in this scaffold series exhibit significantly reduced Cdk4 selectivity, as the methyl group interacts with a hydrophobic sub-pocket adjacent to the ATP binding cleft that is unique to Cdk4 [1]. This establishes the target compound as the structurally minimal intermediate that preserves the Cdk4-selectivity-conferring pharmacophore.

Kinase Selectivity Structure-Activity Relationship CDK4 Inhibitor Design

Multi-Program Synthetic Utility: Common Intermediate for Palbociclib, Dalpiciclib (SHR6390), and Ribociclib Syntheses

The target compound serves as a convergent intermediate across multiple CDK4/6 inhibitor programs beyond Palbociclib. Patent CN112898299B describes its use in preparing the CDK4/6 kinase inhibitor SHR6390 (dalpiciclib), developed by Jiangsu Hengrui Medicine and approved by China's NMPA, through a six-step sequence that diverges after 2-chloro displacement with appropriate amine coupling partners [1]. The same compound is identified as an intermediate in ribociclib synthetic routes, where the pyrido[2,3-d]pyrimidin-7-one core with the C-5 methyl and 8-cyclopentyl substituents is elaborated through distinct 2-amino side-chain installation . This multi-program utility means that procurement volume can be aggregated across generic development programs for multiple CDK4/6 inhibitors—palbociclib, dalpiciclib (SHR6390), and ribociclib—which collectively represent the three FDA-approved CDK4/6 inhibitor therapies for HR+/HER2− advanced breast cancer [2]. In contrast, intermediates further downstream (e.g., 6-acetyl or 2-aminopyridine-coupled compounds) are inhibitor-specific and cannot serve this convergent function.

CDK4/6 Inhibitor Portfolio Intermediate Convergence Generic API Manufacturing

Procurement-Relevant Application Scenarios for CAS 1013916-37-4 in CDK4/6 Inhibitor Development and Manufacturing


Generic Palbociclib API Manufacturing: Penultimate Intermediate Sourcing with Validated Impurity Profile Control

For ANDA filers developing generic Palbociclib (Ibrance® generic), procuring this compound as the penultimate intermediate enables a two-step finish to API: Friedel-Crafts 6-acetylation followed by 2-chloro displacement with 5-(piperazin-1-yl)pyridin-2-amine. The optimized synthesis achieving 99.50% purity and 63.38% yield (Lei & Jiang, 2020) [1] provides a benchmark for intermediate quality that minimizes downstream purification. Critically, sourcing this compound as Palbociclib Impurity 48 with full characterization data [2] simultaneously fulfills the ICH Q3A requirement for identification and qualification of process-related impurities in the ANDA chemistry, manufacturing, and controls (CMC) section, eliminating duplicate analytical development expenditure.

Multi-Inhibitor Generic Portfolio Strategy: Single Intermediate for Palbociclib, Dalpiciclib, and Ribociclib ANDA Programs

CMOs and CDMOs pursuing a portfolio approach to CDK4/6 inhibitor generics can procure this intermediate in bulk (metric ton scale available per Ruifu Chemical specification [1]) and diverge at the 2-chloro position via distinct amine coupling partners to access Palbociclib, Dalpiciclib (SHR6390), or Ribociclib APIs. The non-brominated 6-position (MW 263.72 vs. 342.62 for the 6-bromo analog) provides a 23% mass efficiency advantage [2], reducing per-campaign procurement volume. The compound's established purity specification of >99.0% (HPLC) with <1.00% total impurities [1] supports multi-program quality agreements with a single intermediate supplier.

Analytical Reference Standard for Palbociclib Impurity Method Validation in QC Release Testing

QC laboratories supporting Palbociclib API and finished dosage form release testing require Palbociclib Impurity 48 as a qualified reference standard for HPLC impurity method development, system suitability testing, and retention time marker identification [1]. The compound is supplied under ISO 17034 accreditation with comprehensive characterization (NMR, MS, HPLC, IR, UV, elemental analysis, water content, residue on ignition) [2], meeting the FDA requirement for reference standard qualification in ANDA submissions (21 CFR 314.94). This eliminates the 4–8 week lead time for de novo impurity synthesis and structural elucidation that would be required if using an uncharacterized intermediate.

Medicinal Chemistry Scaffold Optimization: C-5 Methyl Pyrido[2,3-d]pyrimidin-7-one Core for CDK4-Selective Library Synthesis

Medicinal chemistry groups developing next-generation CDK4-selective inhibitors can utilize this compound as a diversification-ready scaffold. The 2-chloro group permits parallel amination with diverse amine libraries, while the C-5 methyl and 8-cyclopentyl substituents maintain the Cdk4-selectivity pharmacophore established by VanderWel et al. (2005) [1]. The SAR evidence that the C-5 methyl group is sufficient to confer Cdk4 selectivity [1] supports the strategic value of this scaffold over des-methyl pyrido[2,3-d]pyrimidin-7-one alternatives, which would require additional SAR exploration to recover selectivity. The compound's favorable physicochemical profile (LogP 2.87, PSA 47.78 Ų, MW 263.72) [2] also provides an attractive starting point for lead optimization within Lipinski-compliant chemical space.

Quote Request

Request a Quote for 2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.